N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide
Description
N-{2-[3-(Allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with an allylthio group at position 3, a hydroxyl group at position 5, and an acetamide-functionalized phenyl ring at position 5. This structure combines a nitrogen-rich aromatic system with sulfur and oxygen-based functional groups, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-[2-(5-oxo-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O2S/c1-3-8-21-14-16-13(20)12(17-18-14)10-6-4-5-7-11(10)15-9(2)19/h3-7H,1,8H2,2H3,(H,15,19)(H,16,18,20) |
InChI Key |
ZUFJHULEMFYHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE typically involves multiple steps:
Formation of the 1,2,4-triazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the allylsulfanyl group: This step involves the nucleophilic substitution of an allyl halide with a thiol group on the triazine ring.
Attachment of the phenylacetamide moiety: This is usually done via an amide coupling reaction, where the triazine derivative is reacted with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE: can undergo various chemical reactions:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide is a chemical compound with a molecular formula of and a molecular weight of 302.35 g/mol. It features a phenyl group substituted with an allylthio and a hydroxytriazine moiety, giving it potential biological activities, particularly in pharmacology and agrochemistry. The triazine ring contributes to its reactivity and interaction with biological systems.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Research: As a scaffold for drug development due to its triazine ring, which is known for a wide range of biological properties .
- Agrochemicals: As a potential component in developing new agrochemicals.
- Material Science: In the synthesis of novel materials with specific properties.
Structural Similarity and Biological Activities
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-Hydroxytriazine | Triazine ring with hydroxyl group | Antimicrobial | Basic scaffold for further modifications |
| Allylthio derivative | Contains allylthio substituent | Anticancer | Enhanced cytotoxicity due to thioether link |
| Acetamide derivatives | Acetamide functional group | Varies widely | Versatile in forming analogs with different activities |
These compounds share certain features but differ significantly in their biological activities and potential applications. this compound stands out due to its specific combination of functional groups that may enhance its efficacy in targeted therapies.
Triazine Derivatives and their Applications
Triazines, the class of heterocycles to which this compound belongs, have a wide range of applications :
- Antiviral Agents: Some triazines are used as antiviral drugs .
- Anticonvulsants: Certain triazines have anticonvulsant properties .
- Anti-inflammatory and Analgesic Agents: Some triazines are used to treat inflammation and pain .
- Anticancer Agents: Triazines have demonstrated anticancer activity in various studies .
- Inhibitors: Triazine derivatives can act as inhibitors of enzymes like D-amino acid oxidase (DAAO) .
One study showcased the design, synthesis, ADME, and anticancer studies of newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines . One compound displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 . Another study synthesized novel 5-substituted 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, which showed cytotoxic activity toward human cancer cell lines .
Further Research
Further research could include interaction studies of this compound with biological targets to understand its mechanism of action. These studies may involve:
- Binding Assays: Determining the affinity of the compound for specific proteins or enzymes.
- Cell-Based Assays: Evaluating the effects of the compound on cell growth, survival, and function.
- In vivo Studies: Testing the efficacy and safety of the compound in animal models.
- Molecular Docking: In silico evaluation using molecular docking .
Mechanism of Action
The mechanism by which N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide with analogous compounds from the provided evidence, focusing on structural motifs, synthesis strategies, and spectral characteristics.
Core Heterocycle Comparison
Key Observations :
Key Observations :
- The acetamide group in all compounds shows strong IR absorption near 1670–1680 cm⁻¹ (C=O stretch), confirming its presence.
- Click chemistry (used for 6a–c) offers regioselectivity and efficiency compared to traditional triazine syntheses, which may require harsher conditions.
Functional Group Impact on Bioactivity
Key Observations :
- The allylthio group in the target compound could interact with cysteine residues in enzymes, a mechanism less feasible in oxygen- or methyl-substituted analogs.
- Triazole derivatives (6a–c) are well-documented for antimicrobial activity, whereas triazines are more commonly associated with herbicide or anticancer applications.
Biological Activity
N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide is a compound of significant interest in pharmacology and agrochemistry due to its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O2S, with a molecular weight of 302.35 g/mol. The compound features a phenyl group substituted with an allylthio group and a hydroxytriazine moiety, which contributes to its reactivity and interaction with biological systems.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. The presence of the triazine ring enhances its ability to interact with microbial targets, leading to inhibition of growth in various bacterial strains. Comparative studies indicate that derivatives of triazine compounds often exhibit enhanced antimicrobial activity due to structural modifications that improve binding affinity to microbial enzymes.
2. Anticancer Potential
Research indicates that this compound may have anticancer properties attributed to its ability to induce apoptosis in cancer cells. The allylthio group is known for enhancing cytotoxicity through mechanisms such as reactive oxygen species (ROS) generation and disruption of cellular redox balance. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, it has been shown to protect neuronal cells from oxidative stress-induced damage. This protective effect is likely mediated through modulation of signaling pathways involved in inflammation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : It influences pathways related to inflammation and apoptosis, contributing to its neuroprotective and anticancer effects.
- Generation of Reactive Oxygen Species (ROS) : The compound's structure facilitates the production of ROS, which can lead to cellular damage in cancer cells but also activate protective responses in neuronal cells .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while other compounds such as 5-hydroxytriazine derivatives exhibit antimicrobial properties, this compound stands out due to its dual functionality as both an antimicrobial and anticancer agent.
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 5-Hydroxytriazine | Triazine ring with hydroxyl group | Antimicrobial | Basic scaffold for further modifications |
| Allylthio derivative | Contains allylthio substituent | Anticancer | Enhanced cytotoxicity due to thioether link |
| Acetamide derivatives | Acetamide functional group | Varies widely | Versatile in forming analogs with different activities |
This table illustrates the unique position of this compound within a broader context of related compounds.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Gram-positive and Gram-negative bacteria, the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
- Neuroprotection : In vivo studies using rodent models demonstrated that treatment with the compound reduced markers of oxidative stress and inflammation in brain tissues subjected to ischemic injury.
- Cancer Cell Proliferation : In vitro assays showed that this compound effectively reduced cell viability in several cancer cell lines compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
